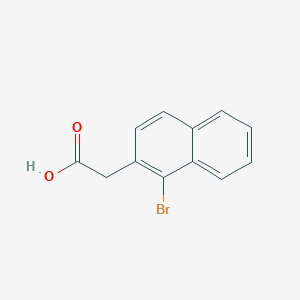amine hydrochloride CAS No. 1423026-04-3](/img/no-structure.png)
[2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(ethanesulfonyl)ethylamine hydrochloride” is an organic compound with the CAS Number: 128696-32-2 . It has a molecular weight of 187.69 . The IUPAC name for this compound is 2-(ethylsulfonyl)-N-methylethanamine hydrochloride . It is a solid at room temperature .
Chemical Reactions Analysis
Amines, in general, can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . These reactions are acid-catalyzed and reversible . Amines can also react with sulfonyl groups to form sulfonamides .科学的研究の応用
Palladium-catalyzed Amination
A study by Anjanappa et al. (2008) discusses the use of 2-(Trimethylsilyl)ethanesulfonyl amide as an ammonia equivalent for palladium-catalyzed amination of aryl halides. This process enables the preparation of anilines and anilines with sensitive functional groups, showcasing the utility of similar ethanesulfonyl derivatives in facilitating complex chemical syntheses (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).
Controlling Genotoxic Impurities
Research by Yang et al. (2009) explored methods to control the genotoxins ethyl chloride and methyl chloride formed during the preparation of hydrochloride salts of tertiary amines. This study is crucial for understanding how to mitigate potentially harmful by-products in the synthesis of compounds like "2-(ethanesulfonyl)ethylamine hydrochloride" and ensuring the safety and purity of chemical reactions (Yang, Haney, Vaux, Riley, Heidrich, He, Mason, Tehim, Fisher, Maag, & Anderson, 2009).
Photocatalytic Oxidation Studies
Martyanov and Klabunde (2003) investigated the photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2, leading to a variety of degradation products. Although this study focuses on a different sulfide, it illustrates the potential for using photocatalytic methods to study and perhaps decompose similar ethanesulfonyl compounds under environmental conditions (Martyanov & Klabunde, 2003).
Proton Transfer Enthalpies
Naidoo and Sankar (2001) measured the enthalpies of proton transfer in mixtures of methanol and water for various amines and sulfonic acids. This research provides insight into the solvation and protonation behaviors of compounds like "2-(ethanesulfonyl)ethylamine hydrochloride" in different solvent environments, which is crucial for understanding their reactivity and stability (Naidoo & Sankar, 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride involves the reaction of 2-chloroethyl ethanesulfonate with methylamine hydrochloride.", "Starting Materials": [ "2-chloroethyl ethanesulfonate", "methylamine hydrochloride" ], "Reaction": [ "Add 2-chloroethyl ethanesulfonate to a round-bottom flask.", "Add a stir bar and 50 mL of anhydrous dichloromethane to the flask.", "Add methylamine hydrochloride to the flask and stir the mixture for 24 hours at room temperature.", "After 24 hours, filter the mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain [2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride." ] } | |
CAS番号 |
1423026-04-3 |
製品名 |
[2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride |
分子式 |
C5H14ClNO2S |
分子量 |
187.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



